(E,Z)-4,6-Hexadecadien-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

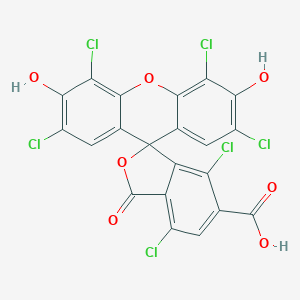

2',4,4',5',7,7'-hexachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H6Cl6O7/c22-7-1-4(19(30)31)12(25)11-10(7)20(32)34-21(11)5-2-8(23)15(28)13(26)17(5)33-18-6(21)3-9(24)16(29)14(18)27/h1-3,28-29H,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBUYXUHQACBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Cl)O)Cl)Cl)O)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H6Cl6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436510 | |

| Record name | 2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155911-16-3 | |

| Record name | 2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(E,Z)-4,6-Hexadecadien-1-ol chemical properties

An In-depth Technical Guide to (E,Z)-4,6-Hexadecadien-1-ol

Abstract

This compound is a conjugated dienyl alcohol with significant biological relevance, primarily known as a component of the sex pheromone of the Persimmon Fruit Moth, Stathmopoda masinissa.[1] This technical guide provides a comprehensive overview of its chemical properties, including spectroscopic data, and details stereoselective synthetic methodologies. The document is intended for researchers, scientists, and professionals in drug development and chemical ecology, offering detailed experimental protocols and visual representations of synthetic pathways to facilitate further research and application.

Chemical Properties

This compound is a long-chain fatty alcohol. Its core chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₀O | [2][3] |

| Molecular Weight | 238.41 g/mol | [2][3] |

| IUPAC Name | (4E,6Z)-hexadeca-4,6-dien-1-ol | [4] |

| Monoisotopic Mass | 238.22966 Da | [4] |

| Physical State | Oily liquid | [5] |

| Boiling Point | 120°C at 0.4 mmHg | [5] |

| Topological Polar Surface Area | 20.2 Ų | [3][6][7][8] |

| XLogP3-AA (Predicted) | 5.9 | [6][7] |

Spectroscopic Data

The structural confirmation of this compound and its isomers is typically achieved through a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy : The IR spectrum of the related (4Z,6Z) isomer shows a characteristic absorption at 3325 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group.[5] A peak at 1600 cm⁻¹ indicates C=C stretching.[5] For isomers with a trans double bond, an absorption around 980 cm⁻¹ is expected, while a cis double bond shows absorption around 720 cm⁻¹.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR is crucial for determining the stereochemistry of the double bonds. The spin-spin coupling constant (J-value) for protons across a trans double bond is typically around 15.0 Hz, whereas for a cis double bond, it is around 10.0 Hz.[5]

-

Mass Spectrometry (MS) : In Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron impact ionization, the alcohol and its corresponding acetate derivative typically show a base peak at m/z 79.[9] This fragmentation pattern is characteristic of the 4,6-diene structure.[9][10]

Synthesis and Experimental Protocols

The stereoselective synthesis of this compound is critical for producing a biologically active compound with high isomeric purity (>95%).[1] A common synthetic approach involves the Wittig reaction to establish the (Z)-double bond.[1][10]

General Synthetic Workflow

A representative stereoselective synthesis is outlined below. The process begins with commercially available 4-pentynol and involves the creation of the (E)-double bond, followed by the formation of the (Z)-double bond via a Wittig reaction.[1][10]

Caption: Stereoselective synthesis of this compound and its derivatives.

Detailed Experimental Protocols

-

Protection of 4-Pentynol : 4-Pentynol is reacted with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst (e.g., pyridinium p-toluenesulfonate) in a solvent like dichloromethane (DCM) to protect the hydroxyl group, yielding 4-(2'-tetrahydropyranyloxy)-1-pentyne.[1]

-

Formation of the (E)-Aldehyde : The protected alkyne undergoes hydroxymethylation to introduce the (E)-double bond and form the aldehyde, 6-(2'-Tetrahydropyranyloxy)-hex-2(E)-en-1-al.[1][10]

-

Wittig Reaction for (Z)-Double Bond : The (E)-aldehyde is reacted with n-decyltriphenylphosphonium bromide in the presence of a strong base (e.g., n-butyllithium) in an appropriate solvent like tetrahydrofuran (THF).[1] This reaction stereoselectively forms the (Z)-double bond, resulting in the protected this compound.[1]

-

Deprotection : The tetrahydropyranyl (THP) protecting group is removed by treating the product with an acid catalyst, such as p-toluenesulfonic acid (PTSA), in methanol to yield the final product, this compound, with an approximate yield of 80%.[1]

-

Purification : The final compound is purified using column chromatography to achieve high isomeric purity.[1] The purity is confirmed by Gas Chromatography (GC) analysis.[1][10]

Biological Activity and Signaling

This compound is a key sex pheromone component for the Persimmon Fruit Moth (Stathmopoda masinissa), an agricultural pest in East Asia.[1][9] Pheromones are chemical signals used for communication between individuals of the same species. In this context, the alcohol, along with its acetate and aldehyde derivatives, acts as a sex attractant released by females to attract males for mating.[1]

The specific ratio of these components can vary and is crucial for eliciting a behavioral response.[10] For instance, in some populations, a 1:1:1 mixture of the alcohol, acetate, and aldehyde is effective, while in others, the acetate alone is the primary attractant.[1]

Caption: Role of the compound and its derivatives in the pheromone signaling pathway.

References

- 1. chesci.com [chesci.com]

- 2. (4Z,6E)-4,6-hexadecandien-1-ol [webbook.nist.gov]

- 3. Hexadecadien-1-ol | C16H30O | CID 6438005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - (4e,6z)-4,6-hexadecadien-1-ol (C16H30O) [pubchemlite.lcsb.uni.lu]

- 5. tandfonline.com [tandfonline.com]

- 6. (10Z,12E)-10,12-Hexadecadien-1-ol | C16H30O | CID 12300194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 10,12-Hexadecadien-1-ol | C16H30O | CID 5353007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hexadeca-3,6-dien-1-ol | C16H30O | CID 71414559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of hexadecadienyl compounds with a conjugated diene system, sex pheromone of the persimmon fruit moth and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

(E,Z)-4,6-Hexadecadien-1-ol: A Technical Guide to its Discovery, Isolation, and Analysis

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(E,Z)-4,6-Hexadecadien-1-ol is a key component of the sex pheromone of the persimmon fruit moth, Stathmopoda masinissa, an economically significant pest in East Asia. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and synthesis of this semiochemical. Detailed experimental protocols for pheromone extraction, instrumental analysis, and stereoselective synthesis are presented. Quantitative data from various studies are summarized in tabular format for comparative analysis. Furthermore, this guide includes visualizations of the experimental workflow for pheromone identification and the general olfactory signaling pathway in moths, rendered using the DOT language for Graphviz. This document serves as a critical resource for researchers in chemical ecology, organic synthesis, and drug development focusing on insect pheromones and their applications in pest management and beyond.

Discovery and Natural Occurrence

This compound was first identified as a principal component of the female sex pheromone of the persimmon fruit moth, Stathmopoda masinissa.[1][2] Initial investigations into the chemical communication of this species were prompted by its status as a pest of persimmon fruits. Early studies in Japan and later in Korea led to the characterization of the pheromone blend.

The pheromone gland of the female moth was found to produce a mixture of three key electrophysiologically active compounds: (4E,6Z)-4,6-hexadecadien-1-ol, its corresponding acetate ((4E,6Z)-4,6-hexadecadienyl acetate), and aldehyde ((4E,6Z)-4,6-hexadecadienal).[1][2] The precise ratio of these components can vary between different geographical populations of S. masinissa. For instance, in the Korean population, (4E,6Z)-4,6-hexadecadien-1-ol and its acetate were identified in a ratio of approximately 85-90:10-15 from the abdominal extract of female moths.[1]

The initial identification of these compounds relied on a combination of gas chromatography-electroantennographic detection (GC-EAD) to pinpoint the biologically active components, followed by gas chromatography-mass spectrometry (GC-MS) for structural elucidation.[2] The mass spectrum of the natural alcohol exhibited a molecular ion peak (M+) at m/z 238 and a characteristic loss of water ([M-18]+) at m/z 220, consistent with a hexadecadien-1-ol structure.[2]

Experimental Protocols

Pheromone Gland Extraction and Isolation

The following is a generalized protocol for the extraction of pheromones from the glands of female S. masinissa, based on common practices in insect chemical ecology.

Materials:

-

Virgin female Stathmopoda masinissa moths (2-3 days old)

-

Hexane (analytical grade)

-

Microsyringes

-

Glass vials (conical, 1.5 mL)

-

Dissecting scissors and forceps

-

Nitrogen gas stream

Procedure:

-

Gland Excision: During the calling period of the female moths (typically in the scotophase), carefully excise the terminal abdominal segments containing the pheromone gland using fine dissecting scissors.

-

Solvent Extraction: Immediately place the excised glands into a clean glass vial containing a known, small volume of hexane (e.g., 50 µL per gland).

-

Extraction Period: Allow the extraction to proceed for at least 30 minutes at room temperature. Gentle agitation can facilitate the process.

-

Concentration: Carefully remove the gland tissue from the vial. Concentrate the hexane extract under a gentle stream of nitrogen to the desired volume (e.g., 1 female equivalent per µL).

-

Storage: Store the extract at -20°C or below in a sealed vial to prevent degradation and evaporation until analysis.

Instrumental Analysis: GC-MS

Gas chromatography-mass spectrometry is the cornerstone for the identification and quantification of pheromone components.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for pheromone analysis (e.g., DB-5ms or HP-5ms).

-

High-purity helium as the carrier gas.

GC-MS Parameters (Typical):

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 60°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 10 minutes.

-

MS Detector: Electron impact (EI) ionization at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the natural extract with those of a synthetic, authentic standard.

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₃₀O |

| Molecular Weight | 238.41 g/mol |

| Monoisotopic Mass | 238.2297 Da |

| XlogP (predicted) | 6.1 |

Data sourced from PubChem.[3]

Spectroscopic Data

Mass Spectrometry (EI): The mass spectrum of this compound is characterized by a molecular ion peak at m/z 238 and a prominent fragment at m/z 220, corresponding to the loss of a water molecule.

¹³C NMR Spectroscopy (in CDCl₃): While a complete, unambiguously assigned spectrum is not readily available in the literature, data from synthetic efforts for related compounds suggest characteristic peaks for the diene system between approximately 125 and 135 ppm.

¹H NMR Spectroscopy (in CDCl₃): Similarly, detailed published ¹H NMR data with full assignments is scarce. The olefinic protons of the conjugated diene system are expected to appear in the range of 5.0-6.5 ppm with characteristic coupling constants for the E and Z configurations.

Purity and Yield of Synthetic this compound

| Synthesis Method | Overall Yield (%) | GC Purity (%) | Isomeric Purity (%) | Reference |

| Hydroxymethylation & Wittig Reaction | Not explicitly stated | 95.23 | >99 | [1] |

| Pd-catalyzed Cross-coupling | Not explicitly stated | - | - | [1] |

| Sonogashira Coupling & Hydrogenation | 30.4 (for a related trien-1-ol) | - | - | [4] |

Stereoselective Synthesis

The biological activity of this compound is highly dependent on its stereochemistry. Therefore, stereoselective synthesis is crucial for obtaining active material for research and practical applications. Several synthetic routes have been developed.

Synthesis via Hydroxymethylation and Wittig Reaction

One effective method involves the creation of the (E) double bond through hydroxymethylation of a protected 4-pentyn-1-ol, followed by the formation of the (Z) double bond via a Wittig reaction.[1]

Key Steps:

-

Protection of the hydroxyl group of 4-pentyn-1-ol.

-

Hydroxymethylation to introduce the fifth carbon and establish the (E) double bond.

-

Oxidation of the resulting alcohol to an aldehyde.

-

Wittig reaction with an appropriate phosphonium ylide to form the (Z) double bond and introduce the remainder of the carbon chain.

-

Deprotection of the hydroxyl group to yield this compound.

Synthesis via Palladium-Catalyzed Cross-Coupling

Another approach utilizes a palladium-catalyzed cross-coupling reaction.[1] This method can be highly efficient for the stereospecific formation of conjugated dienes.

Key Steps:

-

Synthesis of a vinyl halide or triflate with the desired (E) stereochemistry.

-

Synthesis of an organometallic reagent (e.g., an organozinc or organotin compound) containing the (Z)-alkenyl moiety.

-

Palladium-catalyzed cross-coupling of the two fragments to stereoselectively form the conjugated (E,Z)-diene system.

-

Subsequent functional group manipulations to yield the target alcohol.

Mandatory Visualizations

Experimental Workflow for Pheromone Identification

Caption: Experimental workflow for the identification of this compound.

Generalized Moth Olfactory Signaling Pathway

References

(E,Z)-4,6-Hexadecadien-1-ol: A Technical Guide to its Natural Occurrence, Analysis, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,Z)-4,6-Hexadecadien-1-ol is a long-chain unsaturated alcohol that has been identified as a key component of the female sex pheromone of the persimmon fruit moth, Stathmopoda masinissa. This insect is a significant pest of persimmon fruits (Diospyros kaki) in East Asia, including Korea, Japan, and China.[1][2] The precise composition of the pheromone blend is crucial for its biological activity in attracting male moths. This technical guide provides an in-depth overview of the natural sources, quantitative data, experimental protocols for analysis, and the proposed biosynthetic pathway of this compound.

Natural Sources and Quantitative Data

The primary and thus far only identified natural source of this compound is the female sex pheromone gland of the persimmon fruit moth, Stathmopoda masinissa.[1][3][4] This compound is part of a pheromone blend that also includes its corresponding acetate, (E,Z)-4,6-hexadecadienyl acetate, and aldehyde, (E,Z)-4,6-hexadecadienal.[1][3][4]

The relative composition of these components can vary between different geographic populations of S. masinissa. In a study of the Korean population, this compound was found to be the major component of the two-component pheromone blend.[1][5]

Table 1: Quantitative Composition of the Sex Pheromone of Stathmopoda masinissa (Korean Population)

| Compound | Chemical Formula | Relative Amount (%) |

| This compound | C₁₆H₃₀O | 85 - 90 |

| (E,Z)-4,6-Hexadecadienyl acetate | C₁₈H₃₂O₂ | 10 - 15 |

Data from Kim et al., 2014.

It is important to note that while the relative ratios have been determined, the absolute quantity of this compound produced per female moth has not been definitively reported in the reviewed literature.

Experimental Protocols

The identification and quantification of this compound from its natural source involve several key experimental steps, from sample collection to analytical determination.

Pheromone Gland Extraction

A common method for obtaining the pheromone is through solvent extraction of the pheromone-producing glands located in the abdominal tip of the female moth.

-

Sample Collection: Virgin female Stathmopoda masinissa moths are used. The optimal time for extraction corresponds to the period of peak pheromone release, which is often during the female's "calling" behavior.

-

Gland Excision: The last few abdominal segments containing the pheromone gland are excised from the female moth.

-

Solvent Extraction: The excised glands are submerged in a small volume of a non-polar organic solvent, typically hexane. The extraction is usually carried out for a period of 30 minutes to several hours to ensure complete dissolution of the pheromones.

-

Extract Storage: The resulting hexane extract is carefully transferred to a clean vial and stored at low temperatures (e.g., -20°C) to prevent degradation of the pheromone components.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the separation, identification, and quantification of the volatile components of the pheromone extract.

-

Gas Chromatography (GC): The extract is injected into a gas chromatograph, where the different compounds are separated based on their volatility and interaction with the stationary phase of the GC column. A non-polar or semi-polar capillary column is typically used for pheromone analysis. The temperature of the GC oven is programmed to ramp up gradually to allow for the sequential elution of the compounds.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting fragments are detected based on their mass-to-charge ratio. The fragmentation pattern, or mass spectrum, is a unique fingerprint for a specific compound, allowing for its identification. The mass spectrum of this compound and its acetate derivative often show a characteristic base peak at m/z 79.[1]

-

Quantification: To determine the amount of each pheromone component, a known quantity of an internal standard is added to the sample before GC-MS analysis. By comparing the peak area of the target compound to that of the internal standard, the concentration of the pheromone component in the original extract can be calculated.

Electroantennography (EAG)

EAG is a technique used to assess the biological activity of the separated compounds by measuring the electrical response of a male moth's antenna to different chemical stimuli. This method is crucial for confirming which of the identified compounds are behaviorally active components of the sex pheromone.[3][4]

Biosynthesis of this compound

The biosynthesis of insect sex pheromones, particularly long-chain unsaturated alcohols, generally originates from fatty acid metabolism. While the specific enzymatic pathway for this compound in Stathmopoda masinissa has not been fully elucidated, a general proposed pathway can be outlined based on known insect pheromone biosynthesis.

The process starts with acetyl-CoA, the fundamental building block for fatty acid synthesis.[6] Through a series of enzymatic reactions involving acetyl-CoA carboxylase and fatty acid synthase, a saturated fatty acid precursor, typically palmitic acid (C16:0) or stearic acid (C18:0), is produced.

The formation of the double bonds and the terminal alcohol group is then achieved through the action of specific desaturases and reductases. The creation of the conjugated diene system in this compound likely involves a specific set of desaturase enzymes that introduce double bonds at the Δ4 and Δ6 positions of the fatty acyl precursor. The stereochemistry of the double bonds (E and Z) is also under strict enzymatic control. Finally, a fatty acyl-CoA reductase would catalyze the reduction of the fatty acyl precursor to the corresponding alcohol.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the experimental workflow for pheromone analysis and the proposed biosynthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. ScholarWorks@Gyeongsang National University: Effect of (E4, Z6)-4,6-Hexadecadienal in attraction of Stathmopoda masinissa with its pheromone components of Korean population [scholarworks.gnu.ac.kr]

- 3. Sex pheromone of the persimmon fruit moth, Stathmopoda masinissa: identification and laboratory bioassay of (4E, 6Z)-4,6-hexadecadien-1-ol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Unveiling the Scent of Attraction: A Technical Guide to the Biological Activity of the Stathmopoda masinissa Pheromone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the sex pheromone of the persimmon fruit moth, Stathmopoda masinissa. The information presented herein is compiled from key scientific studies and is intended to serve as a foundational resource for researchers engaged in pest management, chemical ecology, and the development of novel semiochemical-based control strategies.

Pheromone Composition and Identification

The female-produced sex pheromone of Stathmopoda masinissa is a blend of three key components. These compounds have been identified through gas chromatography coupled with electroantennographic detection (GC-EAD) and gas chromatography-mass spectrometry (GC-MS) analysis of female pheromone gland extracts.[1][2][3] The primary constituents are:

-

(4E,6Z)-4,6-hexadecadienal (E4,Z6-16:Ald)

-

(4E,6Z)-4,6-hexadecadienyl acetate (E4,Z6-16:OAc)

Notably, there appear to be regional variations in the pheromone blend. While Japanese populations of S. masinissa utilize a mix that includes the aldehyde, acetate, and alcohol, the Korean population's pheromone is reported to be comprised of (E4,Z6)-4,6-hexadecadienyl acetate (E4,Z6-16:OAc) and (E4,Z6)-4,6-hexadecadienol (E4,Z6-16:OH).[4][5]

Quantitative Analysis of Biological Activity

The biological activity of the identified pheromone components has been assessed through electrophysiological and behavioral assays. The following tables summarize the key findings.

Table 1: Electroantennogram (EAG) Responses of Male Stathmopoda masinissa

| Pheromone Component Isomer | Relative EAG Response | Notes |

| (4E,6Z)-isomer | Strongest | Elicited the most significant antennal response among the four tested geometrical isomers.[1][2] |

| Other geometrical isomers | Weaker | Showed lower electrophysiological activity compared to the (4E,6Z)-isomer. |

| E4,Z6-16:Ald | High | Elicited a response as high as the other two main pheromone components in one study.[4][5] |

Note: Specific quantitative EAG response values (e.g., in mV) were not available in the reviewed abstracts. Access to the full-text articles is required for this level of detail.

Table 2: Behavioral Responses in Laboratory Bioassays

| Pheromone Component(s) | Observed Male Behavior | Significance |

| E4,Z6-16:OAc | Vigorous antennal swing, orientation flight, mating dance, abdominal contact with the source.[6] | Significantly different from the control.[1][2] |

| E4,Z6-16:OAc + E4,Z6-16:Ald + E4,Z6-16:OH | No significant increase in activity compared to the acetate alone.[1][2] | The acetate appears to be the primary behavioral component. |

Table 3: Field Trial Results

| Lure Composition | Outcome | Location of Trial |

| E4,Z6-16:OAc (single component) | Attracted male moths.[1][2] | Japan (preliminary trial) |

| E4,Z6-16:Ac + E4,Z6-16:OH + E4,Z6-16:Ald | Attracted more males than the two-component Korean pheromone blend.[4][5] | Korea |

| E4,Z6-16:Ac + E4,Z6-16:Ald | Attracted more males than the two-component Korean pheromone blend.[4][5] | Korea |

Experimental Protocols

This section outlines the methodologies employed in the identification and bioassay of the S. masinissa pheromone.

Pheromone Extraction and Identification

The general workflow for identifying the pheromone components is as follows:

Caption: Workflow for the extraction, identification, and confirmation of Stathmopoda masinissa sex pheromone components.

Protocol Details:

-

Pheromone Gland Extraction : Abdominal tips of virgin female moths are excised and extracted in a non-polar solvent such as hexane for a specified duration (e.g., 30 minutes).[6]

-

GC-EAD Analysis : The crude extract is injected into a gas chromatograph. The column effluent is split, with one part directed to a flame ionization detector (FID) and the other to an electroantennographic detector (EAD), which uses a male moth antenna to detect biologically active compounds.

-

GC-MS Analysis : The EAG-active peaks are then analyzed by GC-MS to determine their mass spectra. Key diagnostic ions, such as m/z 84 for the aldehyde, provide clues to the chemical structure.[1]

-

Microchemical Tests : Further chemical tests can be used to confirm functional groups (e.g., aldehydes, acetates, alcohols).

-

Synthesis and Confirmation : The putative pheromone components are chemically synthesized. Their GC retention times and mass spectra are then compared with those of the natural products to confirm their identity.

Laboratory Behavioral Bioassay

The following diagram illustrates the typical setup for a laboratory bioassay to test the behavioral effects of the pheromone components.

Caption: Experimental workflow for the laboratory behavioral bioassay of Stathmopoda masinissa pheromone components.

Protocol Details:

-

Insects : Adult male S. masinissa, typically 2-6 days old, are used.[6]

-

Test Arena : A small container, such as a plastic cup, is often used as the observation arena.[6]

-

Pheromone Application : Synthetic pheromone components, dissolved in a solvent like hexane, are applied to a substrate such as filter paper. The solvent is allowed to evaporate before the start of the bioassay.[6]

-

Observation Conditions : Bioassays are conducted during the moths' scotophase (dark period), often under a red light to facilitate observation without disturbing the insects.[6]

-

Behavioral Categories : Male responses are categorized into a sequence of behaviors, which may include antennal swinging, orientation flight, mating dance, and physical contact with the pheromone source.[6]

-

Replication and Controls : The experiment is replicated multiple times, and a solvent-only control is used to establish a baseline for male activity.

Signaling and Mode of Action

While the specific signaling pathways within the S. masinissa antenna have not been detailed in the reviewed literature, a generalized pathway for insect olfaction can be inferred.

Caption: Generalized olfactory signal transduction pathway in an insect antennal sensillum.

Upon entering the pores of the antennal sensilla, hydrophobic pheromone molecules are thought to be bound by odorant binding proteins (OBPs) within the sensillar lymph. These OBPs then transport the pheromones to odorant receptors (ORs) located on the dendritic membrane of olfactory receptor neurons (ORNs). The binding of the pheromone to the OR triggers a conformational change, leading to the opening of an ion channel and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the brain for processing, ultimately resulting in a behavioral response.

Conclusion and Future Directions

The sex pheromone of Stathmopoda masinissa has been successfully identified, with (4E,6Z)-4,6-hexadecadienyl acetate emerging as a key component driving male behavioral responses.[1][2] Field trials have confirmed the attractiveness of synthetic lures, indicating their potential for use in monitoring and control programs for this pest.[1][2][4]

Future research should focus on:

-

Quantitative Field Studies : Determining the optimal blend and dosage of pheromone components for maximizing trap captures in different geographical regions.

-

Dose-Response Studies : Quantifying the behavioral and electrophysiological responses to a range of pheromone concentrations.

-

Molecular Characterization : Identifying and characterizing the specific odorant receptors and binding proteins involved in pheromone perception in S. masinissa.

-

Mating Disruption : Investigating the potential of synthetic pheromones for use in mating disruption strategies for the control of this pest.

This guide provides a solid foundation for understanding the biological activity of the S. masinissa pheromone. Further in-depth research, building upon the protocols and findings presented here, will be crucial for the development of effective and environmentally sound pest management solutions.

References

- 1. Sex pheromone of the persimmon fruit moth, Stathmopoda masinissa: identification and laboratory bioassay of (4E, 6Z)-4,6-hexadecadien-1-ol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Role of (E,Z)-4,6-Hexadecadien-1-ol in Insect Communication: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(E,Z)-4,6-Hexadecadien-1-ol is a crucial semiochemical in the chemical communication systems of certain insect species, most notably as a primary component of the sex pheromone of the persimmon fruit moth, Stathmopoda masinissa. This technical guide provides a comprehensive overview of its function, the experimental methodologies used to elucidate its role, quantitative data from key studies, and a summary of the current understanding of the olfactory signaling pathways it activates. This document is intended to serve as a detailed resource for researchers in chemical ecology, pest management, and drug development professionals exploring novel insect control strategies.

Introduction

Chemical communication is a fundamental driver of insect behavior, governing critical activities such as mating, aggregation, and foraging. Among the vast array of semiochemicals, sex pheromones are paramount for reproductive success in many species. This compound, a C16 alcohol with a conjugated diene system, has been identified as a potent sex pheromone component for the persimmon fruit moth, Stathmopoda masinissa, a significant pest of persimmon crops in East Asia[1][2]. Understanding the precise role of this compound, its interaction with other pheromone components, and the underlying neurobiological mechanisms of its perception is essential for the development of effective and environmentally benign pest management strategies, such as mating disruption and mass trapping.

This guide synthesizes the available scientific literature to provide a detailed examination of this compound's role in insect communication. It includes in-depth descriptions of experimental protocols, a compilation of quantitative data from behavioral and electrophysiological assays, and visual representations of key processes to facilitate a deeper understanding of this important semiochemical.

Pheromone Composition and Function

The sex pheromone of S. masinissa is not a single compound but a blend, with this compound playing a central role. Research has shown that the alcohol, along with its corresponding acetate and aldehyde derivatives, constitutes the active pheromone blend.

-

This compound (E4,Z6-16:OH): The foundational alcohol component.

-

(E,Z)-4,6-Hexadecadienyl acetate (E4,Z6-16:OAc): The acetate derivative, often a key attractant.

-

(E,Z)-4,6-Hexadecadienal (E4,Z6-16:Ald): The aldehyde derivative, which can act as a synergist or be a crucial component in specific populations.

Interestingly, the composition of the effective pheromone blend exhibits geographical variation. In Japanese populations of S. masinissa, (E,Z)-4,6-Hexadecadienyl acetate (E4,Z6-16:OAc) alone was found to be attractive to males[3]. However, for the Korean population, a mixture of E4,Z6-16:OAc and this compound (E4,Z6-16:OH) is necessary to elicit a significant attraction[4][5]. Furthermore, while the aldehyde component was not detected in the pheromone glands of the Korean population, field trials have shown that adding (E,Z)-4,6-Hexadecadienal can enhance the attractiveness of the lure[6].

Data Presentation

The following tables summarize the quantitative data from key studies on the identification and behavioral effects of this compound and its derivatives in Stathmopoda masinissa.

Table 1: Pheromone Gland Composition in Different S. masinissa Populations

| Compound | Japanese Population | Korean Population |

| This compound (E4,Z6-16:OH) | Present | ~85-90% |

| (E,Z)-4,6-Hexadecadienyl acetate (E4,Z6-16:OAc) | Present | ~10-15% |

| (E,Z)-4,6-Hexadecadienal (E4,Z6-16:Ald) | Present | Not Detected |

Data compiled from Naka et al., 2003 and Kim et al., 2014.[3][4]

Table 2: Laboratory Bioassay of Male S. masinissa Behavioral Response (Japanese Population)

| Lure Composition (ng) | Behavioral Response (% Mean ± SE) |

| E4,Z6-16:OAc (10) | 86.3 ± 5.5 |

| E4,Z6-16:OH (10) | 37.8 ± 3.9 |

| E4,Z6-16:Ald (10) | Not significantly different from control |

| E4,Z6-16:OAc (5) + E4,Z6-16:OH (5) | 68.2 ± 20.5 |

| E4,Z6-16:OAc (3.3) + E4,Z6-16:OH (3.3) + E4,Z6-16:Ald (3.3) | 55.2 ± 5.0 |

Adapted from Naka et al., 2003. Behavioral response includes orientation and flight towards the pheromone source.[3][7]

Table 3: Synthesis and Purity of Pheromone Components

| Compound | Synthesis Method Highlight | Overall GC Purity | Isomeric Purity |

| This compound | Wittig reaction for (Z)-double bond | 95.23% | >99% |

| (E,Z)-4,6-Hexadecadienyl acetate | Acetylation of the alcohol | 98.16% | >99% |

| (E,Z)-4,6-Hexadecadienal | Oxidation of the alcohol | 94.03% | >99% |

Data from Anbhule et al., 2020, which describes a stereoselective synthesis.[8]

Experimental Protocols

Pheromone Extraction and Identification

The identification of this compound and its derivatives as sex pheromones involves a multi-step process.

-

Insect Rearing and Pheromone Gland Excision: S. masinissa larvae are reared on an artificial diet or their natural host (e.g., unripe persimmon fruit) under controlled laboratory conditions (e.g., 25°C, 16L:8D photoperiod)[7]. Pheromone glands are excised from the terminal abdominal segments of 1- to 3-day-old virgin females during their calling period (typically in the scotophase).

-

Extraction: The excised glands are immediately submerged in a non-polar solvent, such as n-hexane, for a period ranging from 30 minutes to several hours to extract the volatile and semi-volatile compounds. The resulting solution is then concentrated under a gentle stream of nitrogen.

-

Gas Chromatography-Electroantennographic Detection (GC-EAD): The crude extract is injected into a gas chromatograph (GC) equipped with a column that separates the individual chemical components. The effluent from the GC column is split, with one portion directed to a flame ionization detector (FID) to generate a chromatogram, and the other directed over a male moth's antenna. The electrical response of the antenna to each compound is recorded as an electroantennogram (EAG). Peaks in the FID chromatogram that consistently elicit a strong EAG response are considered potential pheromone components[3].

-

Gas Chromatography-Mass Spectrometry (GC-MS): The EAG-active compounds are then analyzed by GC-MS to determine their chemical structures. The mass spectra provide information about the molecular weight and fragmentation patterns of the compounds, which aids in their identification[2][3]. For conjugated dienes like this compound, characteristic fragmentation patterns can be observed.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. Sex pheromone of the persimmon fruit moth, Stathmopoda masinissa: identification and laboratory bioassay of (4E, 6Z)-4,6-hexadecadien-1-ol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Architecture of Attraction: A Technical Guide to Conjugated Diene Pheromone Biosynthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated diene pheromones are a critical class of semiochemicals, primarily utilized by female moths (Lepidoptera) to attract mates. These straight-chain unsaturated hydrocarbons, typically C10-C18 in length with alcohol, aldehyde, or acetate functional groups, are biosynthesized de novo in specialized pheromone glands. The species-specificity of these chemical signals is determined by a precise combination of enzymatic reactions that control chain length, the number and position of double bonds, and the terminal functional group. Understanding the intricate biosynthetic pathways of these molecules is paramount for developing novel, environmentally-benign pest management strategies that leverage these potent attractants, as well as for broader applications in drug development where enzymatic pathways are engineered for specific molecular synthesis.

This technical guide provides an in-depth exploration of the core biosynthetic pathways of conjugated diene pheromones, with a focus on the key enzymatic players, quantitative data on their activity, and detailed experimental protocols for their study.

Core Biosynthetic Pathway: From Fatty Acid to Pheromone

The biosynthesis of conjugated diene pheromones originates from primary metabolism, specifically fatty acid synthesis, and proceeds through a series of modifications. The general pathway can be summarized in four key stages:

-

Fatty Acid Synthesis: The process begins with the synthesis of saturated fatty acyl-CoA precursors, typically palmitoyl-CoA (C16) or stearoyl-CoA (C18), from acetyl-CoA through the action of acetyl-CoA carboxylase and fatty acid synthase (FAS).[1]

-

Desaturation: This is a crucial step where one or more double bonds are introduced into the fatty acyl chain by fatty acid desaturases (FADs). The formation of the conjugated diene system is a hallmark of this pathway and can be catalyzed by a single bifunctional desaturase or by the sequential action of multiple desaturases.[2][3]

-

Chain-Shortening: In many cases, the C16 or C18 fatty acyl precursor is shortened to the final chain length of the pheromone (e.g., C12 or C14) through a controlled process of β-oxidation.[4]

-

Functional Group Modification: The terminal carboxyl group of the fatty acyl-CoA is modified to produce the final pheromone component. This is primarily achieved by fatty acyl-CoA reductases (FARs) that reduce the acyl group to an alcohol.[4] This alcohol can be the final pheromone, or it can be further modified by alcohol oxidases to an aldehyde or by acetyltransferases to an acetate ester.

Below is a generalized workflow for the biosynthesis of a conjugated diene pheromone.

Case Study 1: Biosynthesis of Bombykol in Bombyx mori

The sex pheromone of the silkmoth, Bombyx mori, is (E,Z)-10,12-hexadecadien-1-ol, known as bombykol. Its biosynthesis is a well-studied example that does not involve chain-shortening. The key to bombykol synthesis is a bifunctional desaturase, BmDesat1, that catalyzes two consecutive desaturation steps.[2][3] First, it introduces a Z11 double bond into palmitoyl-CoA (16:CoA) to form (Z)-11-hexadecenoyl-CoA. Subsequently, the same enzyme catalyzes the formation of a conjugated diene system, producing (E,Z)-10,12-hexadecadienoyl-CoA.[2][3] This precursor is then reduced by a pheromone gland-specific fatty acyl-CoA reductase (pgFAR) to bombykol.[4]

Case Study 2: Biosynthesis of (E,Z)-7,9-dodecadienyl acetate in Lobesia botrana

The European grapevine moth, Lobesia botrana, utilizes (E,Z)-7,9-dodecadienyl acetate as its primary sex pheromone. Its biosynthesis is a multi-step process involving desaturation, chain-shortening, a second desaturation to form the conjugated system, reduction, and acetylation. The pathway starts with the Δ11 desaturation of tetradecanoic acid (14:acid), followed by chain shortening of the resulting (Z)-11-tetradecenoic acid to (Z)-9-dodecenoic acid. A subsequent Δ7 desaturation introduces the second double bond to form the conjugated diene, which is then reduced and acetylated.

References

- 1. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of a bifunctional fatty-acyl desaturase in the biosynthesis of the silkmoth, Bombyx mori, sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of a bifunctional fatty-acyl desaturase in the biosynthesis of the silkmoth, Bombyx mori, sex pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm - PMC [pmc.ncbi.nlm.nih.gov]

Geometrical isomers of 4,6-hexadecadienyl compounds

An In-depth Technical Guide to the Geometrical Isomers of 4,6-Hexadecadienyl Compounds

Introduction

Compounds with a 16-carbon chain, known as hexadecadienyl structures, are significant in the field of chemical ecology, particularly as insect sex pheromones. The positioning and geometry of the double bonds are critical for their biological activity. This guide focuses on the four geometrical isomers of 4,6-hexadecadienyl compounds, which feature a conjugated diene system. These isomers include alcohols, aldehydes, and acetates, each with unique properties and biological functions. The precise stereochemistry of these molecules is paramount, as biological systems can differentiate between subtle geometric variations, leading to specific physiological and behavioral responses in target organisms.

The four geometric isomers—(4E,6E), (4E,6Z), (4Z,6E), and (4Z,6Z)—arise from the possible arrangements of substituents around the double bonds at the C4 and C6 positions. Understanding the synthesis, characterization, and biological activity of each isomer is crucial for researchers in fields such as pest management, chemical synthesis, and drug development, where these compounds can serve as templates or tools for creating highly specific and active molecules. This document provides a comprehensive overview of the synthetic routes, physicochemical properties, and experimental protocols related to these important compounds.

Synthesis of 4,6-Hexadecadienyl Geometrical Isomers

The preparation of the four geometric isomers of 4,6-hexadecadienols and their corresponding aldehydes and acetates requires stereoselective synthetic strategies.[1] The primary methods involve Wittig reactions and reductions to control the geometry of the double bonds. The following protocols are based on established synthetic routes.[1][2][3]

Experimental Workflow for Synthesis

The general synthetic strategy involves building the carbon backbone and stereoselectively introducing the two double bonds to yield the four isomers.

Caption: General synthetic workflow for the four geometrical isomers of 4,6-hexadecadienols and their derivatives.

Experimental Protocols

1. Synthesis of (4Z,6E)-4,6-Hexadecadienol [1]

-

Step 1: Synthesis of (E)-2-Dodecenal: Decylaldehyde is condensed with formylmethylene triphenylphosphorane to yield (E)-2-dodecenal.

-

Step 2: Synthesis of Ethyl (4Z,6E)-4,6-hexadecadienoate: The (E)-2-dodecenal is subsequently condensed with ethoxycarbonylpropylidene triphenylphosphorane.

-

Step 3: Reduction to Alcohol: The resulting ester is reduced using lithium aluminum hydride (LAH) in an appropriate solvent like diethyl ether to yield (4Z,6E)-4,6-Hexadecadienol.

2. Synthesis of (4E,6Z)-4,6-Hexadecadienol [1][2]

-

Step 1: Synthesis of 1-Tetradecen-4-yn-3-ol: 1-Undecyne is converted to its Grignard compound and then condensed with acrolein.

-

Step 2: Rearrangement: The product is subjected to rearrangement with trimethyl orthoacetate to give methyl 4-hexadecen-6-ynoate.

-

Step 3: Reduction to Alcohol: The ester is reduced with LAH to yield 4-hexadecen-6-yn-1-ol.

-

Step 4: Stereoselective Hydrogenation: The alkyne is partially hydrogenated using a Lindlar catalyst to stereoselectively form the Z-double bond, yielding (4E,6Z)-4,6-Hexadecadienol.

3. Synthesis of Aldehydes: (e.g., (4E,6Z)-4,6-Hexadecadienal) [2]

-

The corresponding hexadecadienol (e.g., (4E,6Z)-4,6-Hexadecadien-1-ol) is oxidized.

-

A solution of the alcohol in dichloromethane is added to a stirred suspension of Pyridinium Chlorochromate (PCC) and sodium acetate in dichloromethane at 0°C.

-

The reaction is stirred for several hours at room temperature, then diluted with ether and filtered through a celite pad.

-

The crude product is purified by column chromatography to yield the aldehyde.

4. Synthesis of Acetates: (e.g., (4Z,6E)-4,6-hexadecadienyl acetate) [1]

-

The corresponding hexadecadienol (approx. 5 mg) is treated with a mixture of acetic anhydride and pyridine.

-

The mixture is left to stand overnight at room temperature.

-

The neutral fraction is obtained through standard workup procedures and subjected to analysis.

5. Purification of Isomers

-

Separation of the geometric isomers synthesized in the same route can be challenging. Preparative High-Performance Liquid Chromatography (HPLC) is an effective method for achieving high purity of each isomer.[4] Reversed-phase columns are often employed for this purpose.[5]

Physicochemical Characterization

The characterization of each isomer is essential to confirm its structure and purity. This is typically achieved using a combination of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[1]

Table 1: Physicochemical Data for 4,6-Hexadecadienol Isomers

| Isomer | Formula | MW | IR (cm⁻¹) | Key ¹H-NMR Signals (J values in Hz) | GC-MS (m/z, relative intensity) |

| (4Z,6E) | C₁₆H₃₀O | 238.41 | 3300 (OH), 980 (E C=C), 720 (Z C=C) | J₄,₅ = 10.8, J₆,₇ = 15.0 | 238 (M+, 35%), 135 (11%), 122 (19%), 107 (40%), 93 (80%), 67 (100%)[1] |

| (4E,6Z) | C₁₆H₃₀O | 238.41 | 3330 (OH), 960 (E C=C) | J₄,₅ = 15.0, J₆,₇ = 10.7 | Data not fully detailed in source.[1] |

| (4Z,6Z) | C₁₆H₃₀O | 238.41 | 3350 (OH), 720 (Z C=C) | J₄,₅ = 9.7, J₆,₇ = 9.5 | Data not fully detailed in source.[1] |

| (4E,6E) | C₁₆H₃₀O | 238.41 | 3300 (OH), 980 (E C=C) | J₄,₅ = 15.0, J₆,₇ = 15.0 | Data not fully detailed in source.[1] |

Table 2: Mass Spectrometry Data for 4,6-Hexadecadienal Isomers

| Isomer | Formula | MW | Key GC-MS Fragments (m/z, relative intensity) |

| (4E,6Z) | C₁₆H₂₈O | 236.39 | 236 (M+, 19%), 123 (25%), 97 (37%), 95 (40%), 84 (100%)[1] |

| (4Z,6Z) | C₁₆H₂₈O | 236.39 | 236 (M+, 14%), 123 (24%), 110 (24%), 97 (39%), 95 (51%), 84 (96%), 41 (100%)[1] |

| (4E,6E) | C₁₆H₂₈O | 236.39 | 236 (M+, 15%), 123 (15%), 110 (23%), 84 (100%)[1] |

| (4Z,6E) | C₁₆H₂₈O | 236.39 | Data not detailed in source. |

Note: The base peak at m/z 84 for the aldehydes is characteristic and suggests a 4,6-diene structure.[4]

Table 3: Mass Spectrometry Data for 4,6-Hexadecadienyl Acetate Isomers

| Isomer | Formula | MW | Key GC-MS Fragments (m/z, relative intensity) |

| (4Z,6E) | C₁₈H₃₂O₂ | 280.45 | 280 (M+, 17%), 220 (M+-AcOH, 56%), 135 (20%), 121 (54%), 107 (99%), 43 (100%)[1] |

| (4E,6Z) | C₁₈H₃₂O₂ | 280.45 | 280 (M+, 36%), 220 (M+-AcOH, 80%), 135 (24%), 122 (65%), 107 (99%), 79 (100%)[1] |

| (4Z,6Z) | C₁₈H₃₂O₂ | 280.45 | 280 (M+, 8%), 220 (M+-AcOH, 16%), 93 (88%), 79 (98%), 77 (100%)[1] |

| (4E,6E) | C₁₈H₃₂O₂ | 280.45 | 280 (M+, 14%), 220 (M+-AcOH, 40%), 122 (38%), 107 (80%), 79 (100%)[1] |

Note: A prominent fragment at m/z 220 corresponds to the loss of acetic acid (M+ - 60), which is characteristic of the acetates.

Biological Activity and Signaling

The primary biological role identified for 4,6-hexadecadienyl compounds is as insect pheromones.[4] The specific geometry of the isomers is critical for eliciting a biological response. For example, in the eri-silk moth (Samia cynthia ricini), only the (4E,6Z)- and (4Z,6E)- isomers of 4,6-hexadecadienal were found to be active in electroantennography (EAG) tests, while the other isomers and the corresponding alcohols and acetates were inactive.[1] This demonstrates the high specificity of olfactory receptors.

While detailed intracellular signaling cascades for these specific compounds in drug development contexts are not widely documented, the general mechanism of pheromone reception provides a logical framework for their action.

Conceptual Pheromone Signaling Pathway

Caption: Logical flow from pheromone binding to a behavioral response in an insect.

In the broader context of drug development, long-chain fatty acids and their derivatives are known to interact with various receptors, such as G protein-coupled receptors (GPCRs) like FFAR1 and FFAR4, or scavenger receptors like CD36.[6][7] These interactions can initiate signaling pathways that regulate metabolism, inflammation, and cellular proliferation.[6][7][8] While the 4,6-hexadecadienyl compounds are primarily studied as external signals (pheromones), their structural similarity to endogenous lipids suggests a potential, though largely unexplored, for interaction with these internal signaling pathways. The development of drugs often involves understanding how isomers interact differently with biological targets, which can lead to variations in efficacy and safety.[9][10][11]

Conclusion

The four geometrical isomers of 4,6-hexadecadienyl alcohols, aldehydes, and acetates represent a class of molecules where stereochemistry dictates biological function. Their synthesis requires precise, stereocontrolled methods to achieve the desired geometry. Detailed characterization via modern analytical techniques is crucial for confirming the isomeric purity and structure of these compounds. While their most well-documented role is in insect chemical communication, the principles of their stereospecific interactions with biological receptors are highly relevant to the field of drug development. This guide provides a foundational resource for researchers working on the synthesis, analysis, and application of these and other structurally complex lipids.

References

- 1. tandfonline.com [tandfonline.com]

- 2. chesci.com [chesci.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of hexadecadienyl compounds with a conjugated diene system, sex pheromone of the persimmon fruit moth and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]

- 7. annualreviews.org [annualreviews.org]

- 8. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biopharmaservices.com [biopharmaservices.com]

The Molecular Language of Moths: A Technical Guide to Lepidopteran Sex Pheromones

Introduction: In the intricate world of chemical ecology, the sex pheromones of Lepidoptera (moths and butterflies) represent one of the most specific and sensitive communication systems known. Female moths release minute quantities of a species-specific chemical blend that males can detect from remarkable distances, initiating the complex behaviors that culminate in mating.[1][2][3][4] This system's exquisite sensitivity and specificity make it a compelling model for studying sensory perception at a molecular level.[5] For researchers and drug development professionals, particularly in the agritech sector, understanding these mechanisms offers powerful opportunities for developing environmentally benign pest management strategies, such as mating disruption and targeted trapping.[4][6] This guide provides an in-depth review of the biosynthesis, reception, and signal transduction of lepidopteran sex pheromones, details common experimental protocols, and presents key quantitative data.

Pheromone Biosynthesis: Crafting the Message

The production of sex pheromones in female moths is a specialized and hormonally regulated process that typically occurs in the pheromone gland, an eversible organ on the terminal abdominal segments. The biosynthetic pathways generally modify common fatty acids through a series of enzymatic steps.

Most moth sex pheromones are classified as Type I, which are C10-C18 straight-chain fatty alcohols and their corresponding aldehydes and acetates.[7] The process begins with standard fatty acid synthesis, yielding saturated fatty acyl-CoAs (e.g., palmitoyl-CoA or stearoyl-CoA). These precursors are then modified by a conserved set of enzymes:

-

Desaturases: These enzymes introduce one or more double bonds at specific positions in the fatty acid chain, a critical step for generating species-specific compounds.[6]

-

Chain-Shortening Enzymes: A series of β-oxidation steps can shorten the fatty acid chain, typically by two carbons at a time.

-

Reductases: Fatty acyl reductases (FARs) convert the carboxyl group of the fatty acyl precursor into an alcohol.

-

Acetyltransferases or Oxidases: The resulting fatty alcohol can be esterified by an acetyltransferase to form an acetate ester or oxidized by an oxidase to form an aldehyde, the final active pheromone components.[8]

This entire process is under tight endocrine control, primarily regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), a 33- or 34-amino acid peptide that modulates the activity of key enzymes in the pathway.[9][10]

Pheromone Reception and Signal Transduction

The detection of pheromones by male moths is an exceptionally sensitive process that occurs in specialized olfactory sensory neurons (OSNs) housed within long, hair-like structures on the antennae called sensilla trichodea.[11][12] The molecular journey from a pheromone molecule in the air to a nerve impulse involves several key proteins.

-

Perireceptor Events: Hydrophobic pheromone molecules enter the aqueous sensillum lymph through pores in the sensillum cuticle. Here, they are bound by Pheromone Binding Proteins (PBPs) , which are present in high concentrations.[11][13] PBPs solubilize and transport the pheromones across the lymph to the dendritic membrane of the OSN.[7]

-

Receptor Activation: At the dendritic membrane, the pheromone-PBP complex interacts with a Pheromone Receptor (PR) .[7] These PRs are part of the insect olfactory receptor (OR) family and do not act alone; they form a heteromeric complex with a highly conserved co-receptor known as Orco (Olfactory Receptor Co-receptor).[7] The PR subunit confers ligand specificity, while the PR/Orco complex functions as a ligand-gated non-selective cation channel.[7][12] Another key protein, the Sensory Neuron Membrane Protein (SNMP) , is also located at the dendrite and is thought to be crucial for docking the PBP and facilitating the release of the pheromone to the receptor.[14][15]

-

Signal Transduction: The activation of the PR/Orco complex is now understood to initiate a dual signaling cascade:

-

Ionotropic Pathway (Fast): Upon pheromone binding, the PR/Orco complex itself opens, functioning as a non-selective cation channel. This leads to a rapid influx of ions and depolarization of the neuron, generating an action potential.[16]

-

Metabotropic Pathway (Slow/Amplifying): The receptor complex can also activate a G-protein cascade (specifically Gαq). This leads to the activation of Phospholipase C (PLC), which cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then open intracellular calcium channels, leading to a further influx of cations and amplifying the signal.[11][15]

-

This dual mechanism provides both high speed and high sensitivity, allowing male moths to respond to the faint, filamentous structure of a pheromone plume.[2]

References

- 1. Quantitative analysis of sex-pheromone coding in the antennal lobe of the moth Agrotis ipsilon: a tool to study network plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. researchgate.net [researchgate.net]

- 4. Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Characterization of Pheromone Receptors and Interplay between Receptors and Pheromone Binding Proteins in the Diamondback Moth, Plutella xyllostella - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portal.research.lu.se [portal.research.lu.se]

- 7. Frontiers | Moth pheromone receptors: gene sequences, function, and evolution [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reinvestigation of sex pheromone biosynthesis in the moth Trichoplusiani reveals novel quantitative control mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Olfactory Information Processing in Moths - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Moth pheromone binding proteins contribute to the excitation of olfactory receptor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Wittig Reaction for Pheromone Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of insect pheromones utilizing the Wittig reaction. The Wittig reaction is a powerful and widely used method for the stereoselective formation of carbon-carbon double bonds, a critical structural feature in many biologically active pheromones.

Introduction

The Wittig reaction involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or a ketone to produce an alkene and triphenylphosphine oxide.[1][2] A key advantage of this reaction in pheromone synthesis is the high degree of control over the geometry of the resulting double bond (Z or E), which is crucial for biological activity.[3] The stereochemical outcome is largely dependent on the structure of the ylide and the reaction conditions employed.[1] Non-stabilized ylides generally lead to the formation of (Z)-alkenes, while stabilized ylides favor the (E)-alkene.[1]

General Reaction Mechanism

The generally accepted mechanism for the Wittig reaction involves the formation of a betaine intermediate, which then cyclizes to an oxaphosphetane. This intermediate subsequently decomposes to yield the alkene and triphenylphosphine oxide.[4]

Caption: General mechanism of the Wittig reaction.

Experimental Protocols

This section provides detailed protocols for the synthesis of specific insect pheromones using the Wittig reaction.

Protocol 1: Synthesis of (Z)-9-Tricosene (Muscalure)

(Z)-9-Tricosene is the primary sex pheromone of the housefly (Musca domestica).[5] This protocol is adapted from established procedures for the synthesis of (Z)-alkenes.[5]

Experimental Workflow:

Caption: Experimental workflow for the synthesis of (Z)-9-tricosene.

Materials:

-

n-Tetradecyltriphenylphosphonium bromide

-

Nonanal

-

Sodium amide (NaNH₂) or Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel

Procedure:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend n-tetradecyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to -78°C using a dry ice/acetone bath. Slowly add a strong base such as sodium amide or NaHMDS (1.1 equivalents). Stir the mixture at -78°C for 30 minutes, during which the color should change, indicating ylide formation.[5]

-

Wittig Reaction: To the freshly prepared ylide solution at -78°C, add a solution of nonanal (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.[5]

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL).[5]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford pure (Z)-9-tricosene. The removal of the triphenylphosphine oxide byproduct is crucial for obtaining a pure product.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | High (specifics vary with scale and conditions) | [5] |

| Stereoselectivity (Z:E) | >95:5 (with lithium-free base) | [5] |

Protocol 2: Synthesis of (Z)-6-Alkenyl Acetates

(Z)-6-Alkenyl acetates are common components of lepidopteran sex pheromones.[3] This protocol describes a general method for their synthesis.

Materials:

-

(6-Hydroxyhexyl)triphenylphosphonium bromide

-

Heptanal

-

Sodium hydride (NaH)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetic anhydride

-

Pyridine

Procedure:

-

Ylide Generation: Prepare the methylsulfinyl carbanion by reacting NaH (2 equivalents) with anhydrous DMSO under a nitrogen atmosphere at 70-75°C. Cool the solution in an ice bath and add a solution of (6-hydroxyhexyl)triphenylphosphonium bromide (1 equivalent) in warm DMSO. Stir the resulting dark red solution for 10 minutes at room temperature.[3]

-

Wittig Reaction: Cool the ylide solution to 0°C and add freshly distilled heptanal (1 equivalent). Stir the mixture for 20 minutes.[3]

-

Workup and Alcohol Isolation: Pour the reaction mixture into water and extract with diethyl ether. Evaporate the ether and extract the residual oil with hexane. After removing the hexane, distill the crude product to obtain (Z)-6-tridecen-1-ol.[3]

-

Acetylation: Convert the alkenol to the corresponding acetate by reacting it with acetic anhydride in pyridine.

Quantitative Data for (Z)-6-Tridecen-1-ol Synthesis:

| Parameter | Value | Reference |

| Yield | 65.5% | [3] |

| Purity (Z-isomer) | >90% | [3] |

Protocol 3: Synthesis of (E,E)-8,10-Dodecadien-1-ol (Codlemone)

(E,E)-8,10-Dodecadien-1-ol is the sex pheromone of the codling moth (Cydia pomonella).[6] This synthesis utilizes a Wittig reaction to create one of the double bonds with high stereoselectivity. A patent describes a high-yield synthesis of this compound.[7]

Materials:

-

8-Hydroxyoctyltriphenylphosphine bromide

-

(2E)-Butenal (Crotonaldehyde)

-

n-Butyllithium (n-BuLi)

-

Hexane

-

Tetrahydrofuran (THF)

-

Potassium dihydrogen phosphate

Procedure:

-

Reaction Setup: In a suitable reactor, dissolve 8-hydroxyoctyltriphenylphosphine bromide in a mixture of hexane and THF.

-

Wittig Reaction: Cool the solution and add n-butyllithium to generate the ylide. Then, add (2E)-butenal to the reaction mixture.

-

Workup: After the reaction is complete, quench it with solid potassium dihydrogen phosphate. Separate the organic layer, and extract the aqueous layer with n-heptane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 86% | [7] |

| Purity | >99% | [7] |

Factors Influencing Stereoselectivity

The stereochemical outcome of the Wittig reaction is a critical consideration in pheromone synthesis. Several factors can influence the Z/E ratio of the resulting alkene:

-

Ylide Structure: Non-stabilized ylides (where the R group on the ylidic carbon is alkyl) generally favor the formation of the Z-isomer. This is attributed to the kinetic control of the reaction, where the less sterically hindered transition state leading to the cis-oxaphosphetane is favored.[1]

-

Reaction Conditions:

-

Solvent: Aprotic, non-polar solvents typically enhance Z-selectivity.

-

Temperature: Low temperatures (e.g., -78°C) favor the kinetic product, which is often the Z-isomer.[5]

-

Presence of Lithium Salts: Lithium salts can coordinate with the betaine intermediate, leading to equilibration and a higher proportion of the thermodynamically more stable E-isomer. Using lithium-free bases (e.g., NaNH₂, NaHMDS) is crucial for high Z-selectivity.[5]

-

Logical Relationship of Factors Affecting Z-Selectivity:

Caption: Key factors influencing high Z-selectivity in the Wittig reaction.

Conclusion

The Wittig reaction is an indispensable tool in the synthesis of insect pheromones, offering a reliable method for constructing the crucial carbon-carbon double bonds with controlled stereochemistry. By carefully selecting the appropriate ylide and optimizing reaction conditions, researchers can achieve high yields and the desired isomeric purity necessary for biological activity. The protocols and data presented in these application notes serve as a valuable resource for scientists engaged in the synthesis of these important semiochemicals.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. chemtube3d.com [chemtube3d.com]

- 5. benchchem.com [benchchem.com]

- 6. Sex pheromone of the codling moth: structure and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN101891593A - A kind of preparation method of codling moth sex pheromone - Google Patents [patents.google.com]

Application Note: Purification of (E,Z)-4,6-Hexadecadien-1-ol by High-Performance Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E,Z)-4,6-Hexadecadien-1-ol is a conjugated diene alcohol that can exist as multiple geometric isomers. The precise stereochemistry of such compounds is often crucial for their biological activity, making the isolation of specific isomers essential for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of these isomers. This document outlines a detailed protocol for the purification of this compound using reversed-phase HPLC. The separation of geometric isomers of conjugated dienes has been shown to be achievable with this method[1][2].

Data Presentation

The successful separation of this compound from its other geometric isomers is summarized below. The data reflects typical results expected from the preparative HPLC protocol outlined in this document.

Table 1: HPLC Peak Analysis of Crude Mixture

| Peak No. | Retention Time (min) | Isomer Assignment | Peak Area (%) |

| 1 | 10.2 | (Z,Z)-4,6-Hexadecadien-1-ol | 15.8 |

| 2 | 12.5 | This compound | 65.3 |

| 3 | 14.1 | (Z,E)-4,6-Hexadecadien-1-ol | 8.7 |

| 4 | 16.8 | (E,E)-4,6-Hexadecadien-1-ol | 10.2 |

Table 2: Purification Summary of this compound

| Parameter | Value |

| Initial Purity (Peak Area %) | 65.3% |

| Final Purity (Peak Area %) | >99% |

| Recovery Rate | 85% |

| Throughput | 5 mg per injection |

Experimental Protocols

This section provides a detailed methodology for the preparative HPLC purification of this compound.

1. Materials and Reagents

-

Crude this compound mixture

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade, e.g., Milli-Q or equivalent)

-

Methanol (HPLC Grade, for sample dissolution and cleaning)

-

Hexane (HPLC Grade, for sample dissolution)

2. Instrumentation and Columns

-

Preparative HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size)

-

Fraction collector

3. Sample Preparation

-

Dissolve the crude mixture of 4,6-Hexadecadien-1-ol isomers in a minimal amount of the initial mobile phase (e.g., 80:20 Acetonitrile:Water) or a compatible solvent like hexane.

-

The recommended sample concentration is 10 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. HPLC Method

The separation of geometric isomers often relies on subtle differences in their molecular shape and polarity. Reversed-phase chromatography is well-suited for this purpose[2].

-

Column: C18 Reversed-Phase, 250 x 10 mm, 5 µm

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Isocratic

-

Composition: 85% Acetonitrile, 15% Water

-

Flow Rate: 4.0 mL/min

-

Detection Wavelength: 230 nm (for conjugated dienes)

-

Injection Volume: 500 µL (for a 10 mg/mL solution, corresponding to 5 mg on-column)

-

Column Temperature: 25°C

5. Fraction Collection and Post-Purification Processing

-

Monitor the chromatogram in real-time.

-

Collect the fraction corresponding to the peak of this compound (expected around 12.5 minutes based on the analytical run).

-

Combine the collected fractions from multiple runs if necessary.

-

Remove the solvent from the collected fractions using a rotary evaporator.

-

The purity of the isolated compound should be confirmed by analytical HPLC and its structure verified by spectroscopic methods such as NMR and Mass Spectrometry[1].

Visualizations

Diagram 1: HPLC Purification Workflow

A workflow diagram illustrating the key stages of HPLC purification.

Diagram 2: Purification Strategy Logic

Logical flow of the isomer separation strategy in reversed-phase HPLC.

References

GC-MS Analysis of Hexadecadienyl Pheromone Components: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the analysis of hexadecadienyl pheromone components using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals working in chemical ecology, pest management, and drug discovery.

Hexadecadienyl compounds are a class of unsaturated fatty acid derivatives that function as critical sex pheromone components in numerous insect species, particularly within the order Lepidoptera (moths and butterflies). The precise blend and isomeric ratio of these components are often crucial for eliciting a behavioral response, making their accurate identification and quantification essential for understanding insect communication and for developing species-specific pest control strategies.

Application Notes

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like hexadecadienyl pheromones.[1] The high separation efficiency of gas chromatography coupled with the sensitive and specific detection of mass spectrometry allows for the analysis of complex pheromone blends, even at trace levels.

Key Considerations for Analysis:

-

Sample Collection: The primary methods for obtaining pheromone samples are direct solvent extraction from the pheromone gland and the collection of volatiles released by the insect (headspace analysis).[1][2] Gland extraction provides a comprehensive profile of the compounds present at a specific time, while headspace techniques like Solid-Phase Microextraction (SPME) are excellent for analyzing the released volatile blend with minimal solvent interference.[3]

-

GC Column Selection: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is often a suitable starting point for separating many pheromone isomers.[3] Low-bleed columns specifically designed for mass spectrometry are crucial to minimize background noise and enhance sensitivity.[3]

-

Mass Spectrometry Mode: For targeted analysis of known hexadecadienyl pheromones, Selected Ion Monitoring (SIM) mode offers significantly higher sensitivity compared to full scan mode.[3] Full scan mode is valuable for the initial identification of unknown components.

-

Component Identification: The identification of pheromone components should be confirmed by comparing their retention times and mass spectra with those of authentic synthetic standards.[3] Co-injection of the sample with a standard should result in a single, enhanced peak.[3]

Quantitative Analysis of Hexadecadienyl Pheromone Components

The precise ratio of different isomers and related compounds in a pheromone blend is critical for its biological activity. The following table summarizes the relative abundance of various hexadecadienyl pheromone components identified in several moth species.

| Species | Family | Pheromone Components | Relative Ratio |

| Bombyx mori (Silkworm Moth) | Bombycidae | (E,Z)-10,12-Hexadecadien-1-ol (Bombykol), (E,Z)-10,12-Hexadecadienal (Bombykal) | 11:1 |

| Chilo suppressalis (Asiatic Rice Borer) | Crambidae | (Z)-11-Hexadecenal, (Z)-13-Octadecenal, (Z)-9-Hexadecenal | 100:13:11 |

| Manduca sexta (Tobacco Hornworm) | Sphingidae | (E,E,Z)-10,12,14-Hexadecatrienal | Major Component |